molecular formula C14H19ClN2O2 B14039352 Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride

Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride

Cat. No.: B14039352
M. Wt: 282.76 g/mol
InChI Key: HPPXDDXXUVDSQL-KZCZEQIWSA-N
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Description

Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a hexahydro-pyrrolo ring system, making it a subject of interest in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes cyclization reactions to form the pyrrolo ring system, followed by esterification and hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride stands out due to its unique combination of a hexahydro-pyrrolo ring system and benzyl ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

benzyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-5,12-13,15H,6-10H2;1H/t12-,13+;/m1./s1

InChI Key

HPPXDDXXUVDSQL-KZCZEQIWSA-N

Isomeric SMILES

C1CN[C@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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